
Cyclohexene, 1,3,3,4,4,5,5,6,6-nonafluoro-2-(pentafluoroethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexene, 1,3,3,4,4,5,5,6,6-nonafluoro-2-(pentafluoroethyl)- is a fluorinated derivative of cyclohexene This compound is characterized by the presence of multiple fluorine atoms, which significantly alter its chemical properties compared to non-fluorinated cyclohexene
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclohexene, 1,3,3,4,4,5,5,6,6-nonafluoro-2-(pentafluoroethyl)- can be synthesized through a multi-step process involving the fluorination of cyclohexene derivatives. One common method involves the use of elemental fluorine or fluorinating agents such as cobalt trifluoride (CoF3) under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve the large-scale fluorination of cyclohexene using specialized equipment to handle the highly reactive fluorine gas. The process must be carefully controlled to ensure the safety of the operators and the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexene, 1,3,3,4,4,5,5,6,6-nonafluoro-2-(pentafluoroethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorinated cyclohexanone derivatives.
Reduction: Reduction reactions can yield partially or fully hydrogenated products.
Substitution: Nucleophilic substitution reactions can replace fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be employed under mild conditions.
Major Products
The major products of these reactions include various fluorinated cyclohexanones, cyclohexanols, and substituted cyclohexenes, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Cyclohexene, 1,3,3,4,4,5,5,6,6-nonafluoro-2-(pentafluoroethyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential use in fluorinated drug development due to the unique properties imparted by fluorine atoms.
Medicine: Explored for its potential as a diagnostic agent in medical imaging techniques such as positron emission tomography (PET).
Industry: Utilized in the production of fluorinated polymers and materials with enhanced chemical resistance and stability.
Wirkmechanismus
The mechanism of action of cyclohexene, 1,3,3,4,4,5,5,6,6-nonafluoro-2-(pentafluoroethyl)- involves interactions with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors that recognize fluorinated substrates.
Pathways Involved: Fluorinated compounds often exhibit altered metabolic pathways due to the strong carbon-fluorine bonds, which can resist enzymatic degradation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexene: The non-fluorinated parent compound, which has different reactivity and applications.
Perfluorocyclohexane: A fully fluorinated cyclohexane derivative with distinct physical and chemical properties.
Fluorinated Cyclohexanones: Compounds with varying degrees of fluorination and different functional groups.
Uniqueness
Cyclohexene, 1,3,3,4,4,5,5,6,6-nonafluoro-2-(pentafluoroethyl)- is unique due to its specific pattern of fluorination, which imparts unique reactivity and potential applications not shared by other fluorinated cyclohexene derivatives. The presence of multiple fluorine atoms enhances its chemical stability and resistance to degradation, making it valuable in specialized applications.
Eigenschaften
CAS-Nummer |
80308-96-9 |
|---|---|
Molekularformel |
C8F14 |
Molekulargewicht |
362.06 g/mol |
IUPAC-Name |
1,3,3,4,4,5,5,6,6-nonafluoro-2-(1,1,2,2,2-pentafluoroethyl)cyclohexene |
InChI |
InChI=1S/C8F14/c9-2-1(4(12,13)8(20,21)22)3(10,11)6(16,17)7(18,19)5(2,14)15 |
InChI-Schlüssel |
FOWHSSKFNBVODM-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)F)C(C(F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Butyl {3-[(oxiran-2-yl)methoxy]phenyl}carbamate](/img/structure/B14428686.png)
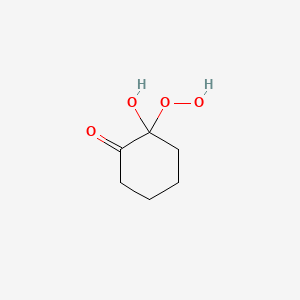

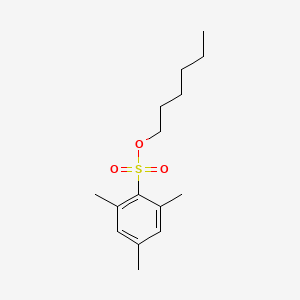
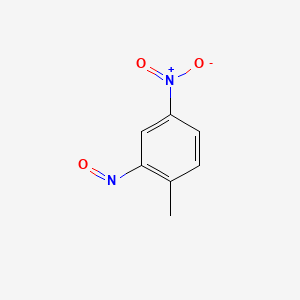
![N-(2,2-Dimethyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-3(2H)-ylidene)hydroxylamine](/img/structure/B14428714.png)



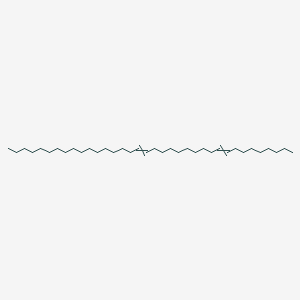
![3-[[4-[(3-carbamimidoylphenoxy)methyl]cyclohexyl]methoxy]benzenecarboximidamide;(2S)-2-hydroxypropanoic acid](/img/structure/B14428761.png)

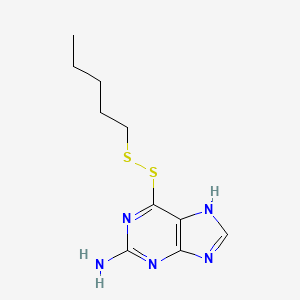
![5,5a-Dihydroxy-1,1,7,9-tetramethyl-11-oxo-4-[(tetradecanoyloxy)methyl]-1a,2,5,5a,6,9,10,10a-octahydro-1h-2,8a-methanocyclopenta[a]cyclopropa[e][10]annulen-6-yl tetradecanoate](/img/structure/B14428776.png)
